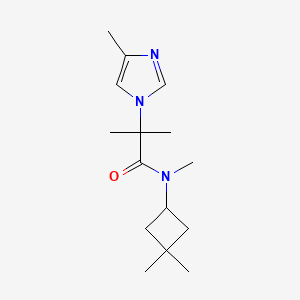![molecular formula C14H16N6O2 B7449505 1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B7449505.png)
1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one is not fully understood. However, it is believed to interact with specific biological targets, such as enzymes or receptors, to produce its biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been shown to have potential effects on the central nervous system, including reducing anxiety and improving memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one in lab experiments is its unique structure and potential biological activity. This makes it a useful tool for studying biological processes and for drug discovery. However, one limitation is the limited understanding of its mechanism of action, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on 1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one. One direction is to further investigate its mechanism of action and biological targets. This will help to better understand its potential uses and limitations. Another direction is to explore its potential use in drug discovery and as a tool for studying biological processes. Finally, further research is needed to explore its potential applications in treating specific diseases and conditions.
Synthesemethoden
The synthesis of 1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one involves a series of chemical reactions. The starting materials are 2-bromo-3-nitropyridine, 2-methylpropylamine, sodium azide, and propargyl alcohol. These compounds are reacted together in a multistep process to produce the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one has been studied for its potential applications in scientific research. It has been shown to have potential biological activity, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential use in drug discovery and as a tool for studying biological processes.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-10(2)8-19-6-3-4-11(14(19)21)13-16-12(17-22-13)9-20-7-5-15-18-20/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXFJRZYTAXHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)C2=NC(=NO2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Difluoromethyl)-4-fluorophenyl]-3-(1-methylsulfonylcyclobutyl)-1,2,4-oxadiazole](/img/structure/B7449427.png)
![[4-(Difluoromethoxy)-2-fluorophenyl]-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]methanone](/img/structure/B7449446.png)
![[9-(Dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(5-propan-2-ylpyridin-2-yl)methanone](/img/structure/B7449447.png)
![(3aR,5R,7aS)-2-[1-(2-thiophen-2-ylethyl)tetrazol-5-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol](/img/structure/B7449453.png)
![2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid](/img/structure/B7449461.png)
![N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B7449465.png)
![3-(5-Chlorofuran-2-yl)-5-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449472.png)
![1-[2-(1-Hydroxycyclopentyl)acetyl]pyrrolidine-3-sulfonamide](/img/structure/B7449480.png)
![2-[(5-methyl-1,2-oxazol-3-yl)methoxy]-1-(5-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)ethanone](/img/structure/B7449482.png)
![4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid](/img/structure/B7449485.png)
![5-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449489.png)

![6-[[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]amino]-N-ethylpyridine-3-carboxamide](/img/structure/B7449515.png)
![2-pyridin-3-yl-N-(2H-tetrazol-5-yl)spiro[3.3]heptane-2-carboxamide](/img/structure/B7449518.png)